3-Fluoropiperidin-2-one
Overview
Description
3-Fluoropiperidin-2-one is a fluorinated derivative of piperidin-2-one, a six-membered heterocyclic compound containing one nitrogen atom and one fluorine atomFluorinated compounds are known for their enhanced metabolic stability, lipophilicity, and ability to modulate biological activity, which makes this compound an important molecule in drug discovery and development .
Mechanism of Action
Target of Action
It’s worth noting that fluorinated compounds often exhibit unique interactions with biological targets due to the presence of the strong electron-withdrawing fluorine atom .
Mode of Action
The mode of action of 3-Fluoropiperidin-2-one involves intramolecular hydrogen bonding and repulsion between the fluorine atom and the hydroxyl group. A theoretical approach has shown that the orientation of the hydroxyl group in a high-energy tautomer of this compound is dictated by these interactions .
Biochemical Pathways
The compound’s fluorine atom can influence various biochemical pathways due to its strong electron-withdrawing properties .
Pharmacokinetics
The presence of the fluorine atom can potentially affect these properties, as fluorinated compounds often exhibit unique pharmacokinetic profiles .
Result of Action
The compound’s fluorine atom can influence various molecular and cellular processes due to its strong electron-withdrawing properties .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s intramolecular interactions, which dictate the orientation of its hydroxyl group, can be affected by the surrounding chemical environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoropiperidin-2-one typically involves the fluorination of piperidin-2-one. One common method is the direct fluorination using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures .
Another approach involves the nucleophilic substitution of a suitable leaving group (e.g., a halide) on a piperidin-2-one derivative with a fluoride ion source such as potassium fluoride (KF) or cesium fluoride (CsF) in the presence of a phase-transfer catalyst .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure better control over reaction conditions and higher yields. These processes often utilize automated systems for precise addition of reagents and temperature control, which can enhance the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Fluoropiperidin-2-one undergoes various chemical reactions, including:
Reduction: Reduction of this compound can yield fluorinated piperidine derivatives.
Substitution: The fluorine atom in this compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Potassium fluoride (KF), cesium fluoride (CsF), phase-transfer catalysts
Major Products Formed
Oxidation: N-oxides, other oxidized derivatives
Reduction: Fluorinated piperidine derivatives
Substitution: Various substituted piperidin-2-one derivatives
Scientific Research Applications
3-Fluoropiperidin-2-one has a wide range of applications in scientific research:
Comparison with Similar Compounds
3-Fluoropiperidin-2-one can be compared with other fluorinated piperidine derivatives, such as:
- 2-Fluoropiperidin-2-one
- 4-Fluoropiperidin-2-one
- 3-Chloropiperidin-2-one
Uniqueness
The unique position of the fluorine atom in this compound imparts distinct electronic and steric effects, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic properties, such as improved metabolic stability and membrane permeability .
Similar Compounds
- 2-Fluoropiperidin-2-one
- 4-Fluoropiperidin-2-one
- 3-Chloropiperidin-2-one
These compounds share similar structural features but differ in the position or nature of the substituent, leading to variations in their chemical and biological properties .
Properties
IUPAC Name |
3-fluoropiperidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8FNO/c6-4-2-1-3-7-5(4)8/h4H,1-3H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RICNFGUUMAJPAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)NC1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40678323 | |
Record name | 3-Fluoropiperidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40678323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50902-17-5 | |
Record name | 3-Fluoropiperidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40678323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main finding of the research paper regarding 3-Fluoropiperidin-2-one?
A: The research primarily focuses on understanding the influence of fluorine substitution on the conformational preferences and tautomeric equilibrium of this compound. The study utilizes computational methods to investigate the presence and strength of an intramolecular hydrogen bond between the fluorine atom and the hydroxyl group of the tautomeric forms. []
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